

# physicochemical properties of 3-Methylthiophene-2-carbonyl chloride

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## Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonyl  
chloride

Cat. No.: B1586832

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An In-depth Technical Guide to the Physicochemical Properties of **3-Methylthiophene-2-carbonyl Chloride**

## Introduction

**3-Methylthiophene-2-carbonyl chloride** is a highly reactive acyl halide that serves as a crucial intermediate in organic synthesis. Its unique structure, combining the aromatic thiophene ring with a reactive carbonyl chloride moiety, makes it a valuable building block for introducing the 3-methyl-2-thienoyl group into more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, handling protocols, and predictive spectral analysis, tailored for researchers and professionals in drug development and materials science. Understanding these characteristics is paramount for its effective and safe utilization in the laboratory and in scaling up chemical processes.

## Chemical Identity and Structure

Accurate identification is the foundation of chemical research. The fundamental identifiers for **3-Methylthiophene-2-carbonyl chloride** are summarized below, providing a clear profile of this compound.

Identifier	Value
Chemical Name	3-Methylthiophene-2-carbonyl chloride[1][2][3]
Synonyms	3-Methyl-2-thenoyl chloride, 3-Methyl-2-thiophenecarbonyl chloride[1][3]
CAS Number	61341-26-2[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClOS[1][3]
Molecular Weight	160.62 g/mol [1][3]

The molecule's reactivity is dictated by the electrophilic carbonyl carbon and the stability of the leaving chloride ion, making it a potent acylating agent. The adjacent 3-methylthiophene ring modulates this reactivity and provides the structural backbone for further functionalization.

Caption: Molecular Structure of **3-Methylthiophene-2-carbonyl chloride**.

## Core Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental setups, purification methods, and storage solutions.

Property	Value	Source(s)
Physical State	Liquid	[1][2][4]
Appearance	Clear colorless to pale yellow	[1][4]
Boiling Point	216 - 220 °C (@ 760 mmHg)	[4]
Density	1.314 g/mL (at 25 °C)	[1][2]
Refractive Index	n <sub>20/D</sub> 1.586	[1][2]
Flash Point	> 110 °C (> 230 °F)	[4]
Solubility	Reacts with water and other protic solvents.	[4]

As an acyl chloride, **3-Methylthiophene-2-carbonyl chloride** is highly susceptible to hydrolysis. Its "solubility" in protic solvents like water, alcohols, and amines is therefore a reactive process, resulting in the formation of the corresponding carboxylic acid, esters, or amides, respectively, along with the liberation of hydrogen chloride gas.<sup>[4]</sup> It is typically soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene, which are suitable media for its reactions.

## Reactivity and Stability Profile

**High Reactivity:** The primary characteristic of **3-Methylthiophene-2-carbonyl chloride** is its high reactivity, typical of acyl chlorides. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is the basis of its utility as a synthetic intermediate.

**Moisture Sensitivity:** The compound is extremely sensitive to moisture.<sup>[1]</sup> Exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, degrading the starting material and producing corrosive HCl gas.<sup>[4]</sup> Therefore, all handling and reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

**Incompatibilities:** It is incompatible with:

- Water: Causes rapid decomposition.<sup>[4]</sup>
- Strong Bases: Reacts vigorously.<sup>[4]</sup>
- Strong Oxidizing Agents: May lead to hazardous reactions.<sup>[4]</sup>

**Storage and Handling:** To maintain its integrity, **3-Methylthiophene-2-carbonyl chloride** should be stored in a tightly sealed container under an inert atmosphere.<sup>[1][4]</sup> Recommended storage conditions are in a cool, dry, dark, and well-ventilated area, away from incompatible materials.<sup>[1][2][4]</sup>

## Spectroscopic Characterization (A Predictive Analysis)

While specific spectral data for this compound is not widely published, its structure allows for an expert prediction of key spectroscopic features essential for its identification and quality

control.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three main signals:
  - A singlet for the methyl protons ( $-\text{CH}_3$ ) around  $\delta$  2.2-2.5 ppm.
  - Two doublets in the aromatic region ( $\delta$  7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of their relative positions.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals:
  - A signal for the carbonyl carbon ( $-\text{C}=\text{O}$ ) in the highly deshielded region of  $\delta$  160-170 ppm.
  - Four signals for the carbons of the thiophene ring, with their chemical shifts influenced by the sulfur atom and the substituents.
  - A signal for the methyl carbon ( $-\text{CH}_3$ ) in the aliphatic region, typically around  $\delta$  15-20 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretch in an acyl chloride, expected around  $1750\text{-}1800\text{ cm}^{-1}$ . Other notable bands would include C-H stretching from the methyl group and the aromatic ring, and C=C stretching vibrations from the thiophene ring.
- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z$  160 and 162 in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ . Key fragmentation patterns would likely involve the loss of the chlorine atom ( $[\text{M}-\text{Cl}]^+$ ) and the subsequent loss of carbon monoxide ( $[\text{M}-\text{Cl}-\text{CO}]^+$ ).

## Experimental Protocols

The following protocols provide a framework for the synthesis and safe handling of **3-Methylthiophene-2-carbonyl chloride**, reflecting standard laboratory practices.

## Protocol 5.1: Synthesis via Chlorination of Carboxylic Acid (Representative Method)

This protocol describes a general and reliable method for preparing acyl chlorides from their corresponding carboxylic acids. The synthesis of thiophene-2-carbonyl chlorides from their carboxylic acid precursors is a well-established transformation.[5][6]



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Caption: General workflow for the synthesis of **3-Methylthiophene-2-carbonyl chloride**.

### Methodology:

- **Setup:** Equip a round-bottom flask with a reflux condenser and a gas inlet for an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled under vacuum before use.
- **Charging Flask:** To the flask, add 3-methylthiophene-2-carboxylic acid (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
- **Reagent Addition:** Slowly add thionyl chloride (SOCl<sub>2</sub>) (approx. 1.5-2.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- **Isolation:** After the reaction is complete, allow the mixture to cool. Carefully remove the excess solvent and thionyl chloride by distillation, followed by vacuum distillation of the residue to yield the pure **3-Methylthiophene-2-carbonyl chloride**.

**Causality Note:** Refluxing ensures the reaction reaches completion. The inert atmosphere is critical to prevent the product from hydrolyzing back to the carboxylic acid.[4]

## Protocol 5.2: Safe Handling and Quenching

- Handling: Always handle **3-Methylthiophene-2-carbonyl chloride** inside a certified chemical fume hood.<sup>[4]</sup> Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield.<sup>[3][4]</sup>
- Dispensing: Use dry syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.
- Quenching Excess Reagent: To safely neutralize small amounts of excess reagent, slowly and carefully add it to a stirred, cold (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for gas evolution (CO<sub>2</sub> and HCl).
- Spill Management: In case of a small spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.

## Safety and Hazard Management

**3-Methylthiophene-2-carbonyl chloride** is a hazardous substance that requires careful handling.

- Primary Hazards: The compound causes severe skin burns and eye damage.<sup>[4][7]</sup> Inhalation of its vapors can cause respiratory irritation.
- Corrosivity: It is corrosive and will damage living tissue upon contact.
- Reaction with Water: Contact with water liberates toxic and corrosive hydrogen chloride gas.<sup>[4]</sup>
- First Aid:
  - Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.<sup>[4]</sup>
  - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.<sup>[4]</sup>

- Inhalation: Move the victim to fresh air.[4]
- In all cases of exposure, seek immediate medical attention.[3][4]

## Conclusion

**3-Methylthiophene-2-carbonyl chloride** is a potent synthetic intermediate with well-defined but demanding physicochemical properties. Its high reactivity, while synthetically useful, necessitates stringent handling and storage protocols to prevent degradation and ensure laboratory safety. By understanding its properties, reactivity profile, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

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